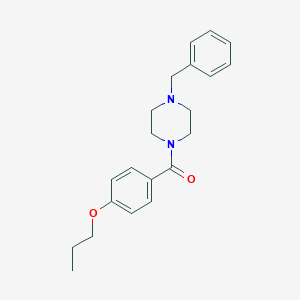
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has gained considerable attention in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide disrupts the pH balance in cancer cells, leading to their death. This mechanism has been extensively studied and validated in various scientific research articles.
Biochemical and Physiological Effects:
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been shown to have minimal toxicity in normal cells and tissues. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards CAIX. However, this compound has limited solubility in water, which can make it challenging to use in some experiments. Additionally, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has not been extensively studied in vivo, which limits its potential use in animal studies.
Orientations Futures
There are several future directions for the study of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One potential direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to validate its use in neurodegenerative diseases. Finally, the development of more water-soluble derivatives of N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide could improve its potential use in lab experiments.
In conclusion, N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its high potency and selectivity towards CAIX make it a potential candidate for cancer treatment, while its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, further studies are needed to validate its use in vivo and to develop more water-soluble derivatives.
Méthodes De Synthèse
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-phenylethanone with 6-nitro-3-pyridinecarboxaldehyde in the presence of a base. This intermediate is then reacted with methanesulfonamide in the presence of a reducing agent to form the final product. The synthesis method has been optimized and reported in various scientific research articles.
Applications De Recherche Scientifique
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Propriétés
Nom du produit |
N-(6-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide |
|---|---|
Formule moléculaire |
C14H13N3O5S |
Poids moléculaire |
335.34 g/mol |
Nom IUPAC |
N-(6-nitropyridin-3-yl)-N-phenacylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-5-3-2-4-6-11)12-7-8-14(15-9-12)17(19)20/h2-9H,10H2,1H3 |
Clé InChI |
RLHPRPGSJJWKIS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)